4,4'-Dipropyl-2,2'-bipyridine
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Overview
Description
4,4’-Dipropyl-2,2’-bipyridine is an organic compound with the molecular formula C16H20N2. It belongs to the bipyridine family, which consists of compounds with two pyridine rings connected by a single bond. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipropyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the reaction of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine with 2-bromo-4-(tert-butyl)pyridine in the presence of a catalyst such as palladium . The reaction conditions often include the use of solvents like DMSO and DCE, and the reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of 4,4’-Dipropyl-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dipropyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form bipyridyl radicals.
Substitution: The compound can undergo substitution reactions where the propyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include bipyridinium salts, bipyridyl radicals, and various substituted bipyridine derivatives .
Scientific Research Applications
4,4’-Dipropyl-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Dipropyl-2,2’-bipyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular pathways, including electron transfer processes and redox reactions . The compound’s redox activity allows it to participate in electron transfer reactions, which can interrupt biological electron transfer processes and exert therapeutic effects .
Comparison with Similar Compounds
4,4’-Bipyridine: A parent compound with similar coordination properties but without the propyl groups.
2,2’-Bipyridine: Another isomer with different coordination properties due to the position of the nitrogen atoms.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of propyl groups, affecting its chemical reactivity and applications.
Uniqueness: 4,4’-Dipropyl-2,2’-bipyridine is unique due to the presence of propyl groups, which can influence its solubility, reactivity, and coordination properties. These characteristics make it a valuable compound for specific applications in coordination chemistry and material science .
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-propyl-2-(4-propylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C16H20N2/c1-3-5-13-7-9-17-15(11-13)16-12-14(6-4-2)8-10-18-16/h7-12H,3-6H2,1-2H3 |
InChI Key |
RYWGGCKFROSJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCC |
Origin of Product |
United States |
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